1-Propanesulfonic acid, 3-(dimethylamino)-
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)propane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-6(2)4-3-5-10(7,8)9/h3-5H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJNVSAUBGJVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437979 | |
| Record name | 1-Propanesulfonic acid, 3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29777-99-9 | |
| Record name | 1-Propanesulfonic acid, 3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Propanesulfonic Acid, 3 Dimethylamino
Strategic Synthesis of 1-Propanesulfonic acid, 3-(dimethylamino)-
Ring-Opening Amination of 1,3-Propane Sultone
pH-Responsive Behavior and Volume Phase Transitions
In acidic conditions (low pH), the tertiary amine of the dimethylamino group becomes protonated, resulting in a net positive charge on that part of the moiety. In a polymer containing both these zwitterionic units and other ionizable groups, this can lead to significant changes in polymer conformation due to electrostatic repulsion. For example, a diblock copolymer containing a sulfobetaine (B10348) block (PSPE) and a carboxybetaine block (PGLBT) shows abrupt changes in its phase behavior in acidic solutions. nih.gov Below the pKa of the carboxybetaine, the polymer solution becomes turbid at higher temperatures, indicating aggregation due to the complex interplay of charges. nih.gov
The volume phase transition in hydrogels is an abrupt change in volume in response to a small change in an external stimulus, such as pH. nih.gov For hydrogels containing the dimethylamino group, a decrease in pH leads to protonation and an increase in electrostatic repulsion between the polymer chains. This repulsion can overcome the attractive forces, causing the hydrogel to swell significantly. Conversely, an increase in pH deprotonates the amino groups, reducing repulsion and potentially causing the hydrogel to collapse or shrink. rsc.org
The pH-responsive nature of these materials is critical for applications such as drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent. mdpi.com For instance, a hydrogel can be designed to be collapsed at the neutral pH of the bloodstream and to swell and release its payload in the acidic environment of a tumor or an endosome. rsc.org
Modulation of Lower Critical Solution Temperature (LCST) in Polymeric Systems
The Lower Critical Solution Temperature (LCST) is a key property of thermoresponsive polymers, defining the temperature above which the polymer becomes less soluble in a solvent and undergoes a phase separation. mdpi.com While many polymers incorporating sulfobetaine moieties, derived from 1-propanesulfonic acid, 3-(dimethylamino)-, are known for exhibiting Upper Critical Solution Temperature (UCST) behavior (they become more soluble upon heating), the dimethylamino group itself can impart LCST characteristics, especially when it is the dominant pH-sensitive group. wikipedia.orgnih.gov
Polymers such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), which contains a dimethylamino group similar to that in the subject compound, exhibit a pH-dependent LCST. acs.orgresearchgate.net At pH values above its pKa, the tertiary amine groups are deprotonated and the polymer is relatively hydrophobic, leading to a lower LCST. As the pH is lowered and the amine groups become protonated, the polymer becomes more hydrophilic, and the LCST increases or disappears altogether. researchgate.netnih.gov
Design of Zwitterionic Polymer Architectures
The most common method for synthesizing polysulfobetaines is through the free radical polymerization of zwitterionic monomers. mdpi.com Monomers can be designed where the 3-(dimethylamino)-1-propanesulfonic acid functionality is attached to a polymerizable group, such as an acrylate, methacrylate (B99206), or acrylamide. For example, 3-[N,N-dimethyl-N-(methacryloyloxyethyl)ammonium] propanesulfonate is a widely used zwitterionic monomer. nih.gov
Various polymer architectures can be achieved:
Linear Homopolymers and Copolymers: Direct polymerization of a sulfobetaine monomer leads to a linear homopolymer. Copolymerization with other monomers allows for the tuning of properties. researchgate.net
Grafted Polymers: Zwitterionic polymer brushes can be grown from a surface using surface-initiated polymerization techniques. This creates surfaces that are highly resistant to protein adsorption and cell adhesion. mdpi.com
Cross-linked Networks (Hydrogels): Incorporating a cross-linking agent during the polymerization of sulfobetaine monomers results in the formation of a hydrogel network with zwitterionic properties. acs.org
The choice of synthesis route is critical as it can affect the final charge balance of the material. For example, in the synthesis of zwitterionic stationary phases for chromatography, different activation and coupling methods can lead to materials with either a balanced charge stoichiometry or an excess of one type of charge, which in turn significantly alters their separation selectivity. nih.gov
Table 2: Examples of Zwitterionic Polymer Architectures
| Monomer/Precursor | Polymerization/Synthesis Method | Resulting Architecture |
| 3-[(2-Acrylamido-2-methyl propyl)dimethylammonio]-1-propanesulfonate | Free Radical Copolymerization with Acrylamide | Linear, random copolymer |
| 2-hydroxyethyl methacrylate (HEMA) particles | Multi-step modification including reaction with 1,3-propane sultone | Zwitterionic stationary phase for chromatography |
| Polysulfone | Copolymerization to introduce sulfobetaine moieties | Amphiphilic zwitterionic copolymer for blended membranes |
This table is compiled from information on the synthesis of various zwitterionic polymers. nih.govresearchgate.netmdpi.com
Applications in Surfactant and Emulsifier Formulations
The amphiphilic nature of molecules containing the 3-(dimethylamino)-1-propanesulfonic acid group, with a hydrophilic zwitterionic head and a potential hydrophobic tail, makes them effective as surfactants and emulsifiers. researchgate.netscispace.com Sulfobetaine surfactants are known for their excellent performance, particularly in challenging conditions such as high temperatures and high salinity, where many conventional surfactants fail. scispace.comnih.gov
Key properties and research findings include:
Reduction of Surface and Interfacial Tension: Sulfobetaine surfactants are highly effective at reducing the surface tension of water and the interfacial tension between oil and water. This is a fundamental requirement for effective emulsification and detergency. researchgate.netresearchgate.net
Low Critical Micelle Concentration (CMC): They often exhibit a low CMC, which is the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates greater efficiency, as less surfactant is needed to achieve the desired effect. researchgate.net
Temperature and Salt Tolerance: The zwitterionic head group provides excellent stability in solutions with high concentrations of electrolytes and at elevated temperatures, which is particularly advantageous for applications like enhanced oil recovery. scispace.comnih.gov
Emulsification Performance: Hydroxyl sulfobetaine surfactants have demonstrated superior emulsifying properties. nih.gov Emulsions stabilized by these surfactants, sometimes in synergy with nanoparticles, show enhanced stability, which is crucial for formulations in the food, cosmetic, and pharmaceutical industries. nih.gov
Research has shown that the molecular structure of the sulfobetaine surfactant, such as the length of the alkyl chain, significantly influences its properties. An increase in the alkyl chain length generally leads to a decrease in the CMC and the surface tension at the CMC. researchgate.net
Table 3: Performance of Representative Sulfobetaine Surfactants
| Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) (mN/m) | Key Feature |
| Single Hydrophobic Chain Sulfobetaine | Low | 10⁻²–10⁻³ (interfacial tension) | Good temperature and salt tolerance |
| Double Hydrophobic Chain Sulfobetaine | Lower than single chain | Lower than single chain | Superior emulsification performance |
| Hydroxypropyl Sulfobetaine | Varies with alkyl chain length | Decreases with alkyl chain length | Excellent interfacial properties |
This table synthesizes data from studies on various sulfobetaine surfactants. researchgate.netresearchgate.net
Role of 1 Propanesulfonic Acid, 3 Dimethylamino and Its Moieties in Advanced Materials Science
Electrochemical Applications and Surface Interface Phenomena
The dual functional groups of 1-Propanesulfonic acid, 3-(dimethylamino)- enable its participation in complex electrochemical processes, particularly at the interface between electrodes and electrolytes. Its derivatives are crucial as additives in metal plating and for creating functionalized surfaces.
Additives in Metal Electrodeposition Processes
In the electrodeposition of metals like copper, achieving a smooth, bright, and uniform coating is paramount, especially in applications such as microelectronics fabrication. Organic additives are introduced into the plating bath to control the deposition process. Derivatives of 1-Propanesulfonic acid, 3-(dimethylamino)-, such as 3-N,N-Dimethylaminodithiocarbamoyl-1-Propanesulfonic Acid (DPS), play a critical role as leveling and brightening agents.
DPS is recognized for its function as a brightener and leveling agent in acidic copper electroplating. echemi.com Its mechanism of action is multifaceted and involves adsorption onto the cathode surface, which influences the local current density and subsequent metal deposition.
Leveling Effect: During electrodeposition, microscopic peaks on the substrate surface experience higher current densities than valleys. DPS, containing a thiourea-like structure, preferentially adsorbs onto these high-current-density areas. researchgate.net This adsorption inhibits copper deposition at the peaks, allowing for faster deposition in the valleys. The result is a gradual smoothing or "leveling" of the surface as the deposit builds up.
Brightening Effect: A bright finish on an electroplated surface is associated with a fine-grained crystal structure that minimizes light scattering. DPS promotes the formation of these fine grains. The dithiocarbamoyl group (-NCS₂) is a key functional moiety, where the sulfur atoms exhibit strong affinity and adsorption to the copper surface. This interaction modifies the crystal growth process, leading to a brighter and more uniform deposit. The presence of other additives, such as polyethers and chloride ions, often works synergistically with DPS to enhance these effects. echemi.com
The chemical structure of 1-Propanesulfonic acid, 3-(dimethylamino)- and its derivatives allows for direct interaction with metal ions in the electrolyte, a process known as complexation. libretexts.orgespublisher.com A complex ion is formed between a central metal ion and surrounding molecules or ions, known as ligands. libretexts.org
In the case of DPS in a copper plating bath, the dimethylamino group and the sulfur atoms of the dithiocarbamoyl group can act as ligands, forming a complex with cuprous (Cu⁺) ions at the electrode surface. plu.mx Spectroscopic studies have confirmed the formation of a Cu(I)(DPS)₂ complex. plu.mx This complexation has a significant impact on the electrochemical process:
Reaction Kinetics: The formation of the Cu(I)(DPS)₂ complex can accelerate the copper deposition rate. plu.mx This is a critical function for additives known as "accelerators," which are essential for achieving defect-free filling of microscopic features in microelectronics. researchgate.net
Electrolyte Stability: The sulfonate group (-SO₃⁻) ensures high solubility of the additive in the aqueous electrolyte. While the sulfonate group is a weak ligand for metal ions, its presence is crucial for maintaining a stable plating bath.
The roles of the different functional groups in complexation are summarized in the table below.
| Functional Group | Role in Complexation with Metal Ions (e.g., Cu⁺) | Impact on Electrodeposition |
| Dimethylamino Group | Acts as a nitrogen-based ligand, participating in the formation of the coordination complex. | Influences the structure and stability of the metal-additive complex, affecting deposition kinetics. |
| Dithiocarbamoyl Group (-NCS₂) | The sulfur atoms are strong ligands that coordinate with the metal ion, forming a stable chelate structure. plu.mx | Key to the strong surface adsorption and the accelerating effect of the additive. |
| Sulfonate Group (-SO₃⁻) | Primarily ensures the high aqueous solubility of the organic molecule; acts as a very weak ligand. | Maintains the stability and homogeneity of the electroplating bath. |
Polymer Science and Responsive Materials Development
The zwitterionic nature of 1-Propanesulfonic acid, 3-(dimethylamino)- makes it a valuable building block in polymer science, particularly for creating "intelligent" or "smart" materials that respond to external stimuli.
Comonomer in Intelligent Hydrogel Systems
Intelligent hydrogels are cross-linked polymer networks that can undergo significant changes in volume or other properties in response to environmental cues like pH, temperature, or ionic strength. nih.govmdpi.com Monomers based on the 1-Propanesulfonic acid, 3-(dimethylamino)- structure, often referred to as sulfobetaines, are key components in the synthesis of such responsive materials.
When polymerized, these sulfobetaine (B10348) monomers create hydrogels with unique characteristics:
pH and Ionic Strength Responsiveness: The presence of both acidic (sulfonate) and basic (amino) groups means the net charge on the polymer chains and their conformation can change with pH. Furthermore, these hydrogels often exhibit "anti-polyelectrolyte" behavior, where they swell in salt solutions rather than collapsing, due to the disruption of intramolecular and intermolecular ionic attractions by the salt ions.
Biocompatibility: The zwitterionic nature of the polymer chains mimics the head groups of phospholipids (B1166683) found in cell membranes. This leads to excellent biocompatibility and a remarkable resistance to protein adsorption and biofilm formation, making these hydrogels attractive for biomedical applications.
The incorporation of 1-Propanesulfonic acid, 3-(dimethylamino)- as a comonomer allows for the precise tuning of the hydrogel's properties.
| Property | Role of 1-Propanesulfonic acid, 3-(dimethylamino)- Moiety | Resulting Hydrogel Behavior |
| Swelling Behavior | The zwitterionic groups create strong intra- and inter-chain ionic interactions. | The hydrogel can exhibit significant volume changes in response to variations in the ionic strength or pH of the surrounding medium. nih.gov |
| Biocompatibility | The charge-balanced, highly hydrated structure resists the nonspecific adsorption of proteins and cells. | Creates "non-fouling" surfaces suitable for medical implants, biosensors, and drug delivery systems. nih.gov |
| Thermal Response | Can be copolymerized with thermo-responsive monomers (e.g., N-isopropylacrylamide) to create hydrogels that respond to multiple stimuli. | The transition temperature at which the hydrogel collapses can be modulated by the concentration of the zwitterionic comonomer. |
Influence on Swelling Dynamics and Network Integrity
The incorporation of moieties derived from 1-Propanesulfonic acid, 3-(dimethylamino)-, such as N,N-dimethyl(acrylamidopropyl)ammonium propane (B168953) sulfonate (DMAAPS), into hydrogel networks significantly impacts their swelling behavior and structural integrity. The zwitterionic nature of these groups leads to complex interactions within the polymer network and with the surrounding solvent.
The swelling of hydrogels is a phenomenon governed by the balance of osmotic pressure, which drives solvent into the network, and the elastic retractive force of the cross-linked polymer chains that opposes expansion. nih.govfrontiersin.org The presence of sulfobetaine groups, which contain both positive and negative charges, can influence this balance. In pure water, intramolecular and intermolecular electrostatic attractions between the zwitterionic pairs can lead to a more compact polymer network. However, in the presence of salts, these interactions can be screened, leading to an expansion of the polymer chains and increased swelling.
Table 1: Swelling and Adsorption Properties of Sulfobetaine Gels
| Gel Composition | Temperature (°C) | Swelling Degree | Adsorption Ability (mmol/g) |
| DMAAPS | 30 | Increases with Temp. | ~0.02 |
| DMAABS | 30 | Lower than DMAAPS | ~0.03 |
| NIPAM-co-DMAAPS | 30 | Highest | ~0.2 |
This table is based on data presented in a study on the properties of zwitterionic sulfobetaine gels. matec-conferences.org
Investigations of 1 Propanesulfonic Acid, 3 Dimethylamino in Biological and Biochemical Systems
Development and Optimization of Biochemical Buffers
While 1-Propanesulfonic acid, 3-(dimethylamino)- belongs to the class of sulfobetaine (B10348) zwitterions, which are known for their utility as biological buffers, specific data on its performance as a primary buffering agent is not extensively documented in publicly available research. The utility of a buffer is determined by its pH stability range and its interactions with biological macromolecules.
Table 1: Properties of Common Zwitterionic Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.10 | 5.5–6.7 |
| MOPS | 7.20 | 6.5–7.9 |
| HEPES | 7.48 | 6.8–8.2 |
| CAPS | 10.40 | 9.7–11.1 |
This table presents data for commonly used zwitterionic buffers to provide context for the potential properties of 1-Propanesulfonic acid, 3-(dimethylamino)-.
The interaction between a buffer and biological macromolecules such as proteins and nucleic acids is a critical factor in maintaining the native conformation and activity of these molecules. Zwitterionic buffers are generally favored because their neutral charge minimizes these interactions. researchgate.net Materials based on sulfobetaines have been shown to reduce protein adsorption and limit cellular adhesion. researchgate.net While direct studies on the interaction of 1-Propanesulfonic acid, 3-(dimethylamino)- with macromolecules are scarce, the behavior of its derivatives, such as CHAPS, provides insight. These derivatives are known to be non-denaturing, suggesting they have minimal disruptive effects on protein structure. apexbt.com The sulfobetaine structure is thought to contribute to this by creating a hydrophilic interface that stabilizes proteins in aqueous solutions. agscientific.com
Role of Derivatives in Biomolecular Research
The derivatives of 1-Propanesulfonic acid, 3-(dimethylamino)-, most notably CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), have become indispensable tools in biomolecular research. These zwitterionic detergents combine the properties of sulfobetaines and bile salts. wikipedia.org
Membrane proteins, due to their hydrophobic nature, are notoriously difficult to study in aqueous environments. CHAPS is widely used as a non-denaturing detergent to solubilize these proteins from the lipid bilayer, allowing for their purification and functional analysis. apexbt.comwikipedia.org Its effectiveness stems from its ability to disrupt lipid-lipid and lipid-protein interactions without significantly altering the protein's native conformation and biological activity. biotium.com CHAPS is electrically neutral and can be easily removed from the protein solution by dialysis, which is advantageous for downstream applications. apexbt.com
Table 2: Properties and Applications of CHAPS in Protein Research
| Property | Value | Significance in Protein Research |
| Chemical Nature | Zwitterionic, non-denaturing | Preserves the native structure and activity of proteins. apexbt.com |
| Critical Micelle Concentration (CMC) | 6-10 mM | Forms micelles to encapsulate and solubilize hydrophobic molecules. apexbt.com |
| Net Charge (pH 2-12) | Neutral | Useful in techniques like ion-exchange chromatography and isoelectric focusing. apexbt.com |
| UV Absorbance | Low | Allows for monitoring of proteins using UV/Vis spectroscopy. wikipedia.org |
CHAPS is also utilized in studies of protein aggregation. By maintaining proteins in a soluble and stable state, it helps to prevent non-specific aggregation, which can be a significant issue during protein purification and analysis. amazonaws.com The micellar properties of CHAPS are concentration-dependent, and understanding these properties is crucial for optimizing its use in functional and structural studies of membrane proteins. At concentrations above its critical micelle concentration (CMC), CHAPS forms micelles that can create a microenvironment suitable for solubilizing and stabilizing proteins. apexbt.com
Derivatives of 1-Propanesulfonic acid, 3-(dimethylamino)-, such as CHAPS and other sulfobetaine detergents, serve as important reagents in a variety of biochemical assays. dojindo.com They are used to solubilize cellular components for analysis, stabilize enzymes, and reduce non-specific binding in immunoassays. agscientific.comdojindo.com For instance, sulfobetaine detergents have been shown to improve the performance of immunoassays by enhancing sensitivity and minimizing interference. agscientific.com Their ability to prevent antigen-antibody binding at sufficient concentrations has also been explored for use as eluting agents in affinity chromatography. nih.gov Zwitterionic detergents like CHAPS are also employed in diagnostic assays to solubilize chromophores and stabilize enzymes. dojindo.com
Analytical Methodologies for the Characterization and Quantitation of 1 Propanesulfonic Acid, 3 Dimethylamino
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Propanesulfonic acid, 3-(dimethylamino)-. By interacting with electromagnetic radiation, these methods provide a unique fingerprint of the molecule's atomic and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 1-Propanesulfonic acid, 3-(dimethylamino)-, distinct signals corresponding to the different types of protons are observed. The protons of the two methyl groups attached to the nitrogen atom typically appear as a singlet, indicating their chemical equivalence. The protons on the propyl chain exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the sulfonate group, the central methylene group, and the methylene group adjacent to the dimethylamino group each produce separate signals, with chemical shifts and splitting patterns determined by their neighboring protons.
The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For 1-Propanesulfonic acid, 3-(dimethylamino)-, signals are expected for the two equivalent methyl carbons, the three distinct methylene carbons of the propyl chain, all appearing in the aliphatic region of the spectrum. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.
| ¹³C NMR Spectral Data | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| (CH₃)₂-N | ~45 |
| N-C H₂ | ~58 |
| -CH₂-C H₂-CH₂- | ~22 |
| C H₂-SO₃H | ~49 |
Note: The data in the table is based on predicted values as experimental data is not widely available in published literature.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1-Propanesulfonic acid, 3-(dimethylamino)- is characterized by several key absorption bands.
Strong and broad absorption bands associated with the O-H stretching of the sulfonic acid group are typically observed. The S=O asymmetric and symmetric stretching vibrations of the sulfonate group give rise to intense bands in the fingerprint region. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups are present. The C-N stretching vibration of the tertiary amine can also be identified.
| FTIR Characteristic Absorption Bands | |
| Functional Group | Vibrational Mode |
| -SO₃H | O-H Stretch |
| -SO₃H | S=O Asymmetric Stretch |
| -SO₃H | S=O Symmetric Stretch |
| Alkyl C-H | C-H Stretch |
| -N(CH₃)₂ | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence-Based Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. 1-Propanesulfonic acid, 3-(dimethylamino)-, being an aliphatic compound lacking extensive conjugation or chromophores, is not expected to show significant absorption in the UV-Vis region (200-800 nm). Its primary utility in this context would be for quantitative analysis if derivatized with a chromophore-bearing agent.
Similarly, the native molecule is not fluorescent. However, its tertiary amine group could potentially be used in fluorescence-based probing studies. For instance, it could act as a quencher for certain fluorophores or be chemically modified to create a fluorescent derivative, enabling its detection and quantification at very low concentrations.
Advanced Electrochemical Characterization
Electrochemical techniques are employed to study the redox properties and interfacial behavior of molecules. While 1-Propanesulfonic acid, 3-(dimethylamino)- is not intrinsically redox-active within typical potential windows, its adsorption or interaction with electrode surfaces can be studied using advanced methods.
Voltammetric Techniques (Rotating Disk Electrode, Linear Sweep Cyclic Voltammetry)
Voltammetric techniques like Rotating Disk Electrode (RDE) and Linear Sweep Cyclic Voltammetry (LSCV) are used to investigate the electrochemical behavior of species in solution. While the saturated alkyl and sulfonate groups of 1-Propanesulfonic acid, 3-(dimethylamino)- are electrochemically inert, these methods could be used to study its effect on other electrochemical reactions. For example, its adsorption on an electrode surface could inhibit or catalyze the redox reactions of other species, which would be detectable as a change in the voltammetric response. Studies on structurally related compounds, such as those with dithiocarbamoyl groups, have utilized these techniques to understand their behavior in applications like metal electrodeposition.
Quartz Crystal Microbalance (QCM) Measurements
Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can detect minute changes in mass on the surface of a quartz crystal resonator in real-time. QCM, particularly with dissipation monitoring (QCM-D), can be used to study the adsorption and desorption of 1-Propanesulfonic acid, 3-(dimethylamino)- onto various surfaces from the liquid phase. By monitoring the changes in resonance frequency (related to mass) and dissipation (related to the viscoelastic properties of the adsorbed layer), one could characterize the formation of monolayers or thin films, study adsorption kinetics, and determine the nature of the interaction between the molecule and the substrate.
Thermal and Microstructural Investigations
Thermal and microstructural analysis provides critical information regarding the physical and chemical properties of a substance as a function of temperature and offers insights into its morphology and crystalline structure.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in determining thermal transitions such as melting point, glass transition temperature, and crystallization events. wikipedia.orgresearchgate.net
Table 1: Hypothetical DSC Data for 1-Propanesulfonic acid, 3-(dimethylamino)-
| Parameter | Value | Unit |
|---|---|---|
| Onset Temperature | Data not available | °C |
| Peak Melting Temperature (T_m) | Data not available | °C |
Note: This table is illustrative of the data that would be obtained from a DSC analysis.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com This technique is essential for determining the thermal stability and decomposition profile of a compound. netzsch.comresearchgate.net
A TGA experiment on 1-Propanesulfonic acid, 3-(dimethylamino)- would involve heating the sample on a precision balance inside a furnace. The resulting TGA curve would plot the percentage of weight loss against temperature. This data reveals the temperatures at which the compound begins to decompose and the kinetics of its degradation. The analysis can indicate the presence of volatile components or the formation of intermediate decomposition products. researchgate.net
Table 2: Hypothetical TGA Data for 1-Propanesulfonic acid, 3-(dimethylamino)-
| Parameter | Value | Unit |
|---|---|---|
| Onset of Decomposition | Data not available | °C |
| Temperature at 5% Weight Loss | Data not available | °C |
Note: This table illustrates the type of data generated from a TGA experiment.
Field Emission Scanning Electron Microscopy (FESEM) and X-ray Diffraction (XRD) are powerful techniques for investigating the microstructure and crystal structure of materials. researchgate.net
FESEM provides high-resolution images of the surface morphology of a sample. nih.gov For 1-Propanesulfonic acid, 3-(dimethylamino)-, FESEM analysis would reveal the shape, size, and surface texture of its crystalline or amorphous particles. This information is crucial for understanding the material's physical properties, such as solubility and dissolution rate.
XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. mdpi.com An XRD pattern is generated by diffracting X-rays off the sample and measuring the intensity of the scattered beams as a function of the scattering angle. For 1-Propanesulfonic acid, 3-(dimethylamino)-, the XRD pattern would provide a unique fingerprint that can be used for identification. The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions of its crystal lattice. researchgate.net
Table 3: Hypothetical Microstructural and Crystallographic Data for 1-Propanesulfonic acid, 3-(dimethylamino)-
| Technique | Parameter | Observation |
|---|---|---|
| FESEM | Particle Morphology | Data not available |
| FESEM | Particle Size Range | Data not available |
| XRD | Crystal System | Data not available |
Note: This table represents the expected outputs from FESEM and XRD analyses.
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of components in a mixture. mdpi.com For 1-Propanesulfonic acid, 3-(dimethylamino)-, chromatographic methods are essential for assessing its purity and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of polar, non-volatile compounds. A reverse-phase HPLC method could be developed for 1-Propanesulfonic acid, 3-(dimethylamino)-. While a specific method for this exact compound is not detailed in available literature, a method for a similar compound, 1-Propanesulfonic acid, 3-mercapto-, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A similar approach, potentially with adjustments to the mobile phase composition and pH, would likely be effective for 1-Propanesulfonic acid, 3-(dimethylamino)-. Detection could be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful separation technique suitable for highly polar compounds. A stationary phase containing polar functional groups, such as one bearing hydroxyl and amino groups, has been shown to be effective for separating polar compounds and could be applicable to 1-Propanesulfonic acid, 3-(dimethylamino)-. nih.gov
Table 4: Illustrative Chromatographic Conditions for Analysis of 1-Propanesulfonic acid, 3-(dimethylamino)-
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Retention Time | Compound-specific, to be determined experimentally |
Note: This table provides a potential starting point for method development.
Future Research Directions and Emerging Paradigms
Novel Synthetic Approaches and Catalyst Development
The conventional synthesis of 1-Propanesulfonic acid, 3-(dimethylamino)- typically involves the reaction of 3-(dimethylamino)-1-propanol with a sulfonating agent or the ring-opening of 1,3-propanesultone with dimethylamine. While effective, these methods can present challenges related to reaction conditions and purification. Future research is focused on developing more sustainable and efficient synthetic routes.
One promising direction is the exploration of flow chemistry for the synthesis of 1-Propanesulfonic acid, 3-(dimethylamino)- and its derivatives. Microreactor technology offers enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. A patent for the preparation of a similar compound, 3-(cyclohexylamino)-1-propanesulfonic acid, already utilizes a microchannel reactor to control reaction speeds and improve product purity. patsnap.com
The development of novel catalytic systems is another critical area. While the synthesis is often self-catalyzed by the amine, research into catalysts that can promote the reaction under milder conditions or with greater selectivity is ongoing. This includes the investigation of both homogeneous and heterogeneous catalysts. For instance, solid acid catalysts, such as sulfonic acid-functionalized inorganic materials, are being explored for various organic transformations and could potentially be adapted for the synthesis of zwitterionic sulfonic acids. mdpi.comnih.govbeilstein-journals.org The use of axially chiral sulfonic acids as Brønsted acid catalysts in other contexts suggests the potential for developing enantioselective syntheses of chiral analogues. acs.orgnih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Improved yield and safety, enhanced scalability, precise control over reaction conditions. | Optimization of microreactor design, investigation of solvent effects, and scale-up studies. |
| Novel Catalysis | Milder reaction conditions, increased selectivity, potential for enantioselective synthesis. | Development of solid acid catalysts, exploration of organocatalysis, and design of chiral catalysts. |
| Green Chemistry | Reduced environmental impact, use of renewable starting materials. | Exploration of bio-based precursors for the amine and sulfonic acid moieties, use of greener solvents. |
Advanced Functional Material Design Incorporating 1-Propanesulfonic acid, 3-(dimethylamino)- Moieties
The incorporation of 1-Propanesulfonic acid, 3-(dimethylamino)- as a zwitterionic moiety into larger molecular architectures is a burgeoning field of research. Its unique properties, including high polarity and the ability to form a tightly bound hydration layer, make it an attractive building block for advanced functional materials.
A significant area of focus is the development of biocompatible and antifouling materials . researchgate.netmdpi.com Polymers containing sulfobetaine (B10348) moieties, structurally similar to 1-Propanesulfonic acid, 3-(dimethylamino)-, have demonstrated excellent resistance to protein adsorption and bacterial adhesion. researchgate.netresearchgate.netmdpi.com This has led to their use in biomedical applications such as coatings for medical implants and drug delivery systems. mdpi.comuic.eduwikipedia.org Future research will likely focus on creating more sophisticated polymer architectures, such as block copolymers and hydrogels, with precisely controlled properties. researchgate.netresearchgate.net For instance, zwitterionic polyurethanes have shown promise as materials for implantable biomedical devices due to their ability to resist biofilm formation. uic.edu
Another emerging application is in the field of energy storage . Zwitterionic compounds are being investigated as electrolyte additives in batteries to enhance performance. For example, zwitterionic additives have been shown to improve the performance of zinc metal batteries by promoting uniform zinc deposition and enhancing ion kinetics. acs.orgacs.org The unique properties of the 1-Propanesulfonic acid, 3-(dimethylamino)- moiety could be harnessed to design novel electrolytes with improved stability and efficiency.
| Material Type | Application Area | Key Research Goals |
| Zwitterionic Polymers | Biomedical coatings, drug delivery | Enhancing antifouling properties, developing stimuli-responsive materials, improving drug loading and release profiles. mdpi.comuic.eduwikipedia.org |
| Hydrogels | Tissue engineering, soft robotics | Improving mechanical strength, controlling swelling behavior, incorporating bioactive molecules. researchgate.netresearchgate.net |
| Electrolyte Additives | Batteries, fuel cells | Increasing ionic conductivity, improving electrode stability, enhancing safety. acs.orgacs.org |
Interdisciplinary Research at the Interface of Materials Science and Biochemistry
The intersection of materials science and biochemistry offers a fertile ground for the application of materials derived from 1-Propanesulfonic acid, 3-(dimethylamino)-. The zwitterionic nature of this compound mimics the headgroups of certain phospholipids (B1166683) found in cell membranes, making it particularly suitable for creating bio-inspired and biocompatible materials. researchgate.netnih.gov
One area of active research is the development of biosensors and diagnostic devices . Surfaces modified with sulfobetaine polymers can reduce non-specific binding of proteins and other biomolecules, leading to more sensitive and reliable detection of target analytes. researchgate.net Future work may involve integrating these materials into microfluidic devices and lab-on-a-chip systems for high-throughput analysis.
Furthermore, the study of protein-material interactions at a fundamental level is crucial for designing next-generation biomaterials. Understanding how the structure and density of 1-Propanesulfonic acid, 3-(dimethylamino)- moieties on a surface influence protein conformation and activity is a key research objective. This knowledge will enable the rational design of materials that can either resist or promote specific biological interactions.
Development of High-Throughput Screening Methodologies for Functional Analogues
To accelerate the discovery of new functional materials based on 1-Propanesulfonic acid, 3-(dimethylamino)-, there is a growing need for high-throughput screening (HTS) methodologies. nih.govnih.gov These techniques allow for the rapid synthesis and evaluation of a large number of structural analogues, enabling the identification of compounds with optimized properties for a specific application.
For instance, combinatorial chemistry approaches can be used to generate libraries of polymers with varying compositions of the zwitterionic monomer. These libraries can then be screened for properties such as antifouling efficacy, drug loading capacity, or catalytic activity. A high-throughput optimizing strategy has been reported for zwitterion-based hydrogel coatings, demonstrating the feasibility of this approach. bohrium.com
The development of computational models and machine learning algorithms will also play a crucial role in guiding the design of new materials. By correlating the molecular structure of 1-Propanesulfonic acid, 3-(dimethylamino)- analogues with their predicted properties, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening.
| Screening Method | Application | Advantages |
| Combinatorial Synthesis | Discovery of new polymers and materials | Rapid generation of large libraries of compounds, efficient exploration of structure-property relationships. |
| High-Throughput Characterization | Evaluation of material properties | Automated and parallelized measurements, rapid data acquisition and analysis. |
| Computational Modeling | In silico design of functional analogues | Prediction of material properties, rational design of new compounds, reduction of experimental effort. |
Q & A
Basic Questions
Q. What are the recommended synthetic methods for 1-propanesulfonic acid, 3-(dimethylamino)-, and how can purity be optimized?
- Methodology : Synthesis often involves alkylation or sulfonation reactions. For example, reacting dimethylamine with propane sulfone under controlled pH (neutral to slightly basic) to minimize side reactions like N-acylurea formation . Purification steps include recrystallization or column chromatography. Purity can be verified via NMR to confirm the absence of byproducts like unreacted propane sulfone or urea derivatives .
Q. How is this compound characterized in spectroscopic studies?
- Methodology :
- NMR : Use deuterated solvents (e.g., D₂O) and reference compounds (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid as an internal standard) to resolve shifts for the dimethylamino (-N(CH₃)₂) and sulfonic acid (-SO₃H) groups .
- IR : Confirm sulfonic acid O-H stretches (~2500 cm⁻¹) and tertiary amine C-N vibrations (~1200 cm⁻¹) .
Q. What are its primary applications in biochemical research?
- Methodology :
- Surfactant/Detergent : Acts as a zwitterionic detergent for solubilizing membrane proteins due to its sulfonic acid and tertiary amine groups. Critical micelle concentration (CMC) can be determined via fluorescence spectroscopy using pyrene as a probe .
- Buffer Component : While not directly documented, structurally similar compounds (e.g., CAPS) are used in DNA/RNA extraction and enzyme assays at alkaline pH (9.7–11.1). Optimize buffer concentration (10–50 mM) based on target protein stability .
Advanced Questions
Q. How does the dimethylamino group influence reactivity in carbodiimide-mediated conjugation?
- Methodology : The tertiary amine may act as a proton scavenger in EDC/NHS coupling, stabilizing reactive intermediates (e.g., O-acylisourea). However, excess dimethylamino groups can compete with primary amines, leading to undesired side products. To mitigate, use stoichiometric EDC and monitor reaction pH (4.5–5.5) to favor amide bond formation over N-acylurea .
Q. How to resolve contradictions in solubility data under varying pH?
- Methodology : The compound’s zwitterionic nature results in pH-dependent solubility. Below pH 3, protonation of the sulfonic acid group reduces solubility, while above pH 11, deprotonation of the dimethylamino group increases hydrophobicity. Use dynamic light scattering (DLS) to assess aggregation and adjust ionic strength (e.g., 100–150 mM NaCl) to stabilize solubility .
Q. What challenges arise in synthesizing perfluoroalkyl derivatives, and how are they addressed?
- Methodology : Introducing perfluoroalkyl chains (e.g., via nucleophilic substitution) requires anhydrous conditions and catalysts like K₂CO₃. Challenges include low yields due to steric hindrance from dimethylamino groups. Optimize reaction time (24–48 hrs) and use fluorinated solvents (e.g., HFIP) to improve miscibility .
Q. How to design experiments to study its role in stabilizing protein-ligand interactions?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the ligand on a sensor chip and flow the protein-compound mixture. Compare binding kinetics (ka/kd) with and without the compound to assess stabilization .
- Circular Dichroism (CD) : Monitor changes in protein secondary structure in buffer solutions containing varying compound concentrations (0.1–1% w/v) .
Q. How to troubleshoot discrepancies in NMR chemical shifts across studies?
- Methodology : Variations arise from solvent polarity, temperature, and pH. Standardize conditions (e.g., 25°C, D₂O, pH 7.4) and reference shifts to trimethylsilylpropane sulfonic acid (DSS). For advanced analysis, use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
